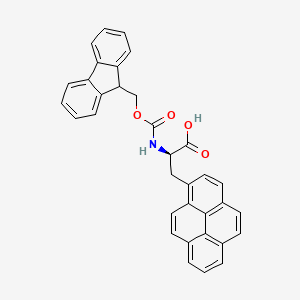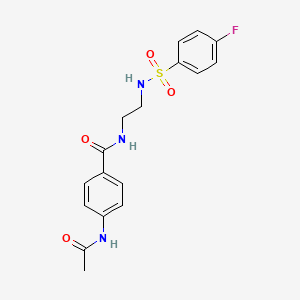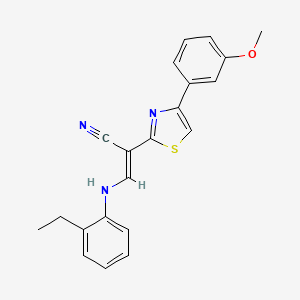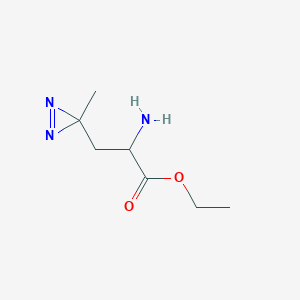
Fmoc-D-Ala(1-Pyn)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Ala(1-Pyn)-OH is a synthetic compound used primarily in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to D-alanine, which is further modified with a 1-pyrenyl (1-Pyn) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ala(1-Pyn)-OH typically involves the following steps:
Protection of D-Alanine: The D-alanine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Introduction of 1-Pyrenyl Group: The protected D-alanine is then reacted with a pyrenyl derivative, such as 1-pyrenylmethyl bromide, under basic conditions to introduce the 1-pyrenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-alanine are protected with Fmoc chloride.
Scale-Up Reactions: The protected D-alanine is then reacted with 1-pyrenylmethyl bromide in large reactors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrenyl group, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Fmoc group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the D-alanine residue.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Piperidine or other secondary amines are commonly used to remove the Fmoc group.
Major Products:
Oxidation Products: Oxidized pyrenyl derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Deprotected D-alanine derivatives.
Chemistry:
Peptide Synthesis: this compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structural biology.
Medicine:
Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Material Science: this compound is used in the synthesis of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Fmoc-D-Ala(1-Pyn)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-alanine during the synthesis process, preventing unwanted reactions. The 1-pyrenyl group can impart specific properties, such as fluorescence, to the final peptide or protein product.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and subsequent deprotection steps.
Fluorescence Pathways: The pyrenyl group can interact with light, leading to fluorescence, which is useful in various analytical techniques.
Comparison with Similar Compounds
Fmoc-D-Ala-OH: Lacks the pyrenyl group, making it less useful for applications requiring fluorescence.
Boc-D-Ala(1-Pyn)-OH: Uses a different protecting group (tert-butyloxycarbonyl) which has different stability and removal conditions.
Fmoc-L-Ala(1-Pyn)-OH: Contains the L-isomer of alanine, which may have different properties and applications.
Uniqueness:
Fluorescence: The presence of the 1-pyrenyl group imparts unique fluorescent properties to Fmoc-D-Ala(1-Pyn)-OH, making it valuable in analytical and research applications.
Stability: The Fmoc group provides stability during synthesis and can be removed under mild conditions, making it preferable for sensitive peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMJSJQWMANBG-SSEXGKCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2497082.png)


![1-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]-4-(thiophene-3-carbonyl)piperazine](/img/structure/B2497086.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2497093.png)
![1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2497094.png)

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)


